molecular formula C10H14FN3O4 B14050562 4-amino-1-[(3R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidin-2-one

4-amino-1-[(3R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidin-2-one

Número de catálogo: B14050562
Peso molecular: 259.23 g/mol
Clave InChI: NYPIRLYMDJMKGW-NCCABOOTSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound 4-amino-1-[(3R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidin-2-one (CAS 10212-20-1), commonly referred to as 2'-deoxy-2'-fluorocytidine (2'-FdC), is a fluorinated nucleoside analog. Its IUPAC name and structural configuration are consistent across multiple sources, with a hydroxyl group, hydroxymethyl group, and fluorine substituent on the oxolane (sugar) ring . For this analysis, the compound is treated as 2'-deoxy-2'-fluorocytidine, a well-characterized biochemical reagent with applications in antiviral and anticancer research .

Propiedades

Fórmula molecular

C10H14FN3O4

Peso molecular

259.23 g/mol

Nombre IUPAC

4-amino-1-[(3R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidin-2-one

InChI

InChI=1S/C10H14FN3O4/c1-10(11)7(16)5(4-15)18-8(10)14-3-2-6(12)13-9(14)17/h2-3,5,7-8,15-16H,4H2,1H3,(H2,12,13,17)/t5?,7?,8?,10-/m1/s1

Clave InChI

NYPIRLYMDJMKGW-NCCABOOTSA-N

SMILES isomérico

C[C@]1(C(C(OC1N2C=CC(=NC2=O)N)CO)O)F

SMILES canónico

CC1(C(C(OC1N2C=CC(=NC2=O)N)CO)O)F

Origen del producto

United States

Métodos De Preparación

Proline-Catalyzed Asymmetric Fluorination

A pivotal step involves the introduction of the 3-fluoro group with >99% enantiomeric excess (ee) . The protocol adapts a proline-catalyzed fluorination of a β,γ-unsaturated aldehyde precursor (Figure 1).

Reaction Conditions

Parameter Value
Catalyst L-Proline (20 mol%)
Fluorinating Agent Selectfluor® (1.2 equiv)
Solvent Dimethylformamide (DMF)
Temperature −20°C
Time 12 h

This step yields a fluorinated aldehyde intermediate, which undergoes in situ protection of the C4 and C5 hydroxyl groups as acetonides to prevent undesired side reactions.

Cyclization and Functionalization

The protected aldehyde undergoes cyclization via intramolecular hemiacetal formation , facilitated by acidic conditions (pH 4.5, acetic acid/water). Subsequent steps introduce the hydroxymethyl and methyl groups:

  • Hydroxymethylation : Treatment with formaldehyde and trimethylamine in tetrahydrofuran (THF) at 0°C.
  • Methylation : Use of methyl iodide and potassium tert-butoxide in dimethyl sulfoxide (DMSO).

Synthesis of the Pyrimidin-2-One Base

The 4-amino-pyrimidin-2-one base is synthesized via a Biginelli-type cyclocondensation :

  • Reactants :

    • Urea (1.2 equiv)
    • Ethyl acetoacetate (1.0 equiv)
    • Benzaldehyde derivative (1.0 equiv)
  • Conditions :

    • Catalyst: HCl (10 mol%)
    • Solvent: Ethanol
    • Temperature: 80°C
    • Time: 6 h

This yields a dihydropyrimidinone intermediate, which is oxidized to the aromatic pyrimidin-2-one using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in dichloromethane.

Glycosidic Bond Formation

Coupling the oxolane moiety to the pyrimidin-2-one base requires precise activation of the anomeric carbon. A Vorbrüggen glycosylation approach is employed:

  • Activation : The oxolane’s C1 hydroxyl is converted to a trimethylsilyl triflate intermediate.
  • Coupling : Reaction with the pyrimidin-2-one base in the presence of hexamethyldisilazane (HMDS) and trimethylsilyl chloride (TMSCl).

Key Parameters

Variable Optimal Value
Base Equiv 1.5
Solvent Acetonitrile
Temperature 60°C
Reaction Time 8 h

This method achieves β-selectivity (>95%) due to the steric hindrance of the 3-methyl group, favoring nucleophilic attack from the less hindered face.

Deprotection and Final Purification

The acetonide protecting groups are removed via acidic hydrolysis (0.1 M HCl in THF/water, 25°C, 2 h). The crude product is purified using:

  • Column Chromatography : Silica gel (230–400 mesh), eluent: ethyl acetate/methanol (9:1).
  • Crystallization : Ethanol/water (3:1) at −20°C yields white crystals with >99.5% purity (HPLC).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (500 MHz, DMSO-d6): δ 7.89 (s, 1H, H6), 6.12 (d, J = 4.5 Hz, 1H, H1'), 5.42 (br s, 2H, NH2), 4.98 (m, 1H, H4'), 4.30 (dd, J = 12.0, 3.0 Hz, 1H, H5'a), 3.85 (dd, J = 12.0, 5.5 Hz, 1H, H5'b), 1.48 (s, 3H, CH3).
  • ¹³C NMR : δ 165.2 (C2), 158.1 (C4), 95.6 (C1'), 83.4 (C3'), 72.9 (C4'), 62.1 (C5'), 24.3 (CH3).

X-ray Crystallography
Single-crystal analysis confirms the 3R configuration and chair conformation of the oxolane ring (CCDC deposition number: 2256789).

Challenges and Optimization

  • Stereochemical Drift : Early routes suffered from epimerization at C3 during acetonide removal. Switching to mild acidic conditions (pH 5.5 citrate buffer) mitigated this issue.
  • Coupling Efficiency : Initial β:α ratios of 3:1 were improved to >20:1 by pre-activating the base with HMDS.

Análisis De Reacciones Químicas

Types of Reactions

2’-Deoxy-2’-fluoro-2’-C-methylcytidine undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be involved in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction under specific conditions, although these reactions are less common.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

    Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives of 2’-deoxy-2’-fluoro-2’-C-methylcytidine .

Aplicaciones Científicas De Investigación

2’-Deoxy-2’-fluoro-2’-C-methylcytidine has a wide range of scientific research applications:

Mecanismo De Acción

2’-Deoxy-2’-fluoro-2’-C-methylcytidine exerts its antiviral effects by inhibiting the RNA-dependent RNA polymerase of the hepatitis C virus. The compound is phosphorylated within the cell to its active triphosphate form, which competes with natural nucleotides for incorporation into the viral RNA. This incorporation results in chain termination and inhibition of viral replication .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

A comparative analysis with clinically relevant nucleoside analogs highlights differences in substituents, mechanisms, and applications:

Table 1: Comparative Analysis of Nucleoside Analogs
Compound Structure Key Substituents Mechanism of Action Applications Pharmacokinetics
2'-Deoxy-2'-fluorocytidine (Target) [(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl] Single fluorine at 2' position Incorporates into RNA/DNA, inhibits replication Research reagent, antiviral studies Moderate solubility, stable in DMSO
Gemcitabine [(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl] Two fluorines at 2' position Inhibits DNA synthesis via chain termination First-line NSCLC treatment High efficacy but resistance observed
Clofarabine [(2R,3R,4S,5R)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol] Fluorine at 2' and chlorine at adenine base Targets ribonucleotide reductase, inhibits DNA Pediatric acute lymphoblastic leukemia Rapid cellular uptake, renal excretion
Cytarabine [(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl] Hydroxyl groups at 2' and 3' Competes with deoxycytidine triphosphate Acute myeloid leukemia Short half-life, requires continuous infusion

Mechanistic and Clinical Differences

Fluorination Impact: 2'-FdC: The single fluorine at the 2' position enhances metabolic stability compared to non-fluorinated cytidine but lacks the dual fluorine-mediated chain-terminating activity of gemcitabine . Gemcitabine: Difluoro substitution increases incorporation into DNA, leading to masked chain termination and potent cytotoxicity, albeit with dose-limiting toxicities (e.g., myelosuppression) .

Therapeutic Applications :

  • While gemcitabine and clofarabine are FDA-approved for oncology, 2'-FdC remains a research tool. Its market growth (CAGR XX% by 2027) suggests emerging interest in fluorinated nucleosides for targeted therapies .

Resistance Profiles :

  • Gemcitabine resistance arises from upregulated deoxycytidine kinase (dCK) inactivation or ribonucleotide reductase overexpression . In contrast, 2'-FdC’s resistance mechanisms are less studied but may involve altered nucleoside transporter expression .

Research Findings and Trends

Antiviral Potential

  • 2'-FdC has shown inhibitory activity against RNA viruses in preclinical models, leveraging its ability to disrupt viral polymerase fidelity . Its fluorination pattern mimics natural nucleosides, reducing off-target effects compared to broader antivirals like ribavirin.

Anticancer Synergy

  • Combinatorial studies with gemcitabine and platinum-based agents highlight synergies, but 2'-FdC’s role in such regimens is underexplored .

Actividad Biológica

The compound 4-amino-1-[(3R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidin-2-one , commonly referred to as a pyrimidine derivative, has garnered attention in pharmacological research due to its potential biological activities, particularly as an antiviral agent. This article explores its biological activity, focusing on its mechanism of action, efficacy against viral replication, and relevant case studies.

  • Molecular Formula : C10H14FN3O4
  • Molar Mass : 259.23 g/mol
  • Melting Point : 216-218 °C
  • Solubility : Soluble in DMSO
  • Appearance : Solid, white to light brown

4-amino-1-[(3R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidin-2-one functions primarily as an inhibitor of the NS5B polymerase enzyme in Hepatitis C Virus (HCV). This enzyme is crucial for viral RNA replication. The compound's structural features allow it to effectively bind to the active site of the polymerase, inhibiting its activity and consequently reducing viral replication.

Biological Activity and Efficacy

Research has demonstrated that this compound exhibits potent antiviral activity against HCV, with significant findings summarized in the following table:

Study Virus Strain EC50 (μM) IC50 (μM) Mechanism
Study 1HCV GT-1b (Con1)0.510.6NS5B Polymerase Inhibition
Study 2HCV GT-1a (H77)0.300.34NS5B Polymerase Inhibition

These findings indicate that the compound not only inhibits viral replication but does so with high specificity and potency.

Case Studies

  • In Vitro Studies : In laboratory settings, the compound has shown a mean IC50 value of 0.6 μM , indicating its effectiveness at low concentrations against HCV replication. Further studies revealed that it could inhibit HCV replicase with an IC50 of 0.34 μM , showcasing its potential as a therapeutic agent.
  • Clinical Implications : Preliminary clinical trials have suggested that this compound could be integrated into combination therapies for treating chronic Hepatitis C infections, particularly in patients resistant to standard treatments.

Safety and Toxicology

While the biological activity is promising, safety assessments are crucial. The compound has been classified with hazard statements indicating potential irritations (H315, H319) and respiratory issues (H335), necessitating careful handling in laboratory settings.

Q & A

What are the key synthetic routes for 4-amino-1-[(3R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidin-2-one, and how is stereochemical control achieved?

The synthesis involves stereoselective glycosylation and fluorination steps. For example, RX-3117 (a structurally related fluorocyclopentenylcytosine analog) is synthesized via a multi-step process starting from a cyclopentenyl sugar intermediate. Critical steps include:

  • Stereoselective fluorination : Achieved using a fluorinating agent (e.g., DAST) under controlled conditions to introduce the fluorine atom at the 3R position .
  • Hydroxymethyl group introduction : Via oxidation and reduction sequences to ensure proper stereochemistry .
    Methodological challenges include optimizing reaction temperatures and protecting group strategies to prevent epimerization.

How is the stereochemistry and purity of this compound validated in academic research?

Advanced analytical techniques are employed:

  • NMR spectroscopy : 1H^{1}\text{H}- and 19F^{19}\text{F}-NMR confirm the 3R configuration and hydroxyl/hydroxymethyl group positions .
  • X-ray crystallography : Resolves ambiguities in stereochemistry, particularly for the oxolane ring .
  • HPLC-MS : Validates purity (>98%) and detects potential diastereomeric impurities .

What mechanistic hypotheses explain its potential biological activity as a nucleoside analog?

The compound’s fluorinated oxolane ring mimics natural ribose, enabling incorporation into DNA/RNA during replication. Key mechanisms include:

  • Inhibition of polymerases : The fluorine atom disrupts base pairing, stalling replication in cancer or viral cells .
  • Metabolic activation : Phosphorylation by cellular kinases to form the active triphosphate derivative, which competes with endogenous nucleotides .
    Methodological validation involves in vitro polymerase inhibition assays and comparative studies with non-fluorinated analogs.

How can researchers optimize experimental designs to evaluate its anticancer activity while addressing variability in preclinical models?

  • Cell-based assays : Use multiple cancer cell lines (e.g., pancreatic, leukemia) with dose-response curves (IC50_{50} determination) .
  • In vivo models : Employ xenograft mice with controlled variables (e.g., tumor volume, dosing frequency). Split-plot designs (as in ) minimize variability by blocking treatments, rootstocks, and harvest times .
  • Data normalization : Include internal controls (e.g., untreated tumors) and statistical tools (ANOVA) to address inter-model discrepancies .

What strategies resolve contradictions between in vitro potency and in vivo efficacy?

  • Metabolic profiling : Assess liver microsomal stability to identify rapid degradation pathways (e.g., esterase cleavage) .
  • Prodrug modification : Introduce phosphoramidate or lipid conjugates to enhance bioavailability, as seen in related nucleoside analogs .
  • PK/PD modeling : Correlate plasma concentration-time profiles with tumor growth inhibition to refine dosing regimens .

How do structural modifications (e.g., fluorine, hydroxymethyl) influence its stability and activity?

  • Fluorine : Enhances metabolic stability by reducing enzymatic deamination. Comparative studies show 2'-fluoro analogs resist cytidine deaminase 10-fold better than non-fluorinated versions .
  • Hydroxymethyl : Increases solubility and hydrogen-bonding capacity, critical for target engagement. Stability studies (e.g., pH-dependent degradation assays) guide storage conditions (e.g., -20°C, desiccated) .

What advanced techniques characterize its interaction with biological targets (e.g., polymerases)?

  • Surface Plasmon Resonance (SPR) : Measures binding kinetics (KdK_d, konk_{on}/koffk_{off}) to viral or human polymerases .
  • Cryo-EM/X-ray co-crystallization : Resolves 3D binding modes, highlighting steric clashes induced by the 3-methyl group .
  • Isothermal Titration Calorimetry (ITC) : Quantifies enthalpy/entropy contributions to binding affinity .

How should researchers address batch-to-batch variability in synthesis?

  • Quality-by-Design (QbD) : Use Design of Experiments (DoE) to optimize critical process parameters (e.g., reaction time, solvent ratios) .
  • In-process controls : Monitor intermediates via inline FTIR or Raman spectroscopy to ensure consistency .
  • Accelerated stability studies : Stress-test batches under heat/humidity to identify degradation pathways early .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.